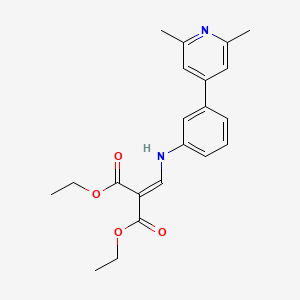

Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate

説明

Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate is a malonate ester derivative featuring a 2,6-dimethyl-4-pyridyl-substituted phenylamino-methylene group. This compound is structurally characterized by:

- Core malonate ester framework: Two ethoxy groups attached to a central malonate moiety, enabling nucleophilic substitution and decarboxylation reactions.

- Substituted aromatic system: A phenyl group linked to a 2,6-dimethylpyridine ring, introducing steric and electronic effects.

This compound is primarily used in pharmaceutical synthesis, particularly as an intermediate in the preparation of heterocyclic drugs, due to its ability to participate in cyclization and coupling reactions .

特性

CAS番号 |

40034-52-4 |

|---|---|

分子式 |

C21H24N2O4 |

分子量 |

368.4 g/mol |

IUPAC名 |

diethyl 2-[[3-(2,6-dimethylpyridin-4-yl)anilino]methylidene]propanedioate |

InChI |

InChI=1S/C21H24N2O4/c1-5-26-20(24)19(21(25)27-6-2)13-22-18-9-7-8-16(12-18)17-10-14(3)23-15(4)11-17/h7-13,22H,5-6H2,1-4H3 |

InChIキー |

IECGKVGDOKQIHS-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(=CNC1=CC=CC(=C1)C2=CC(=NC(=C2)C)C)C(=O)OCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate typically involves a multi-step process. One common method includes the following steps:

Formation of the Pyridyl-Phenyl Intermediate: The initial step involves the reaction of 2,6-dimethyl-4-pyridinecarboxaldehyde with aniline to form the corresponding Schiff base.

Condensation with Malonate: The Schiff base is then condensed with diethyl malonate in the presence of a base such as sodium ethoxide. This step results in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.

化学反応の分析

Types of Reactions

Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the malonate ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Substituted malonate esters.

科学的研究の応用

Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications due to its unique structure.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

類似化合物との比較

Comparison with Similar Compounds

Malonate esters with [(aryl)amino]methylene substituents exhibit diverse chemical and biological properties depending on their aromatic substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Reactivity and Synthesis :

- Brominated derivatives (e.g., ) require optimized mole ratios to minimize by-products like dialkylated malonates, as excess sodium promotes side reactions .

- Trifluorophenyl derivatives (e.g., ) exhibit faster reaction kinetics in nucleophilic substitutions due to fluorine’s inductive effects .

- Pyridyl-substituted compounds (e.g., target compound) show superior regioselectivity in Gould-Jacobs cyclizations compared to phenyl analogs .

Spectroscopic Properties: Mass spectra of brominated derivatives display characteristic [M+2] peaks from bromine isotopes, aiding identification . IR spectra of pyridyl-substituted malonates show N–H stretching at ~3300 cm⁻¹, absent in non-aromatic analogs .

Biological and Environmental Impact :

- Fluorinated derivatives (e.g., ) demonstrate lower environmental persistence due to C–F bond stability, aligning with EPA low-concern benchmarks .

- Methoxy-substituted compounds (e.g., ) exhibit reduced cytotoxicity compared to halogenated analogs, making them preferable for biomedical applications .

生物活性

Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate, a compound with the CAS number 40034-52-4, is notable for its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a diethyl malonate moiety linked to a pyridine-derived phenyl group. The synthesis typically involves the reaction of diethyl malonate with an appropriate amine and aldehyde under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, with modifications that may affect biological activity.

Chemical Structure

- Molecular Formula : CHNO

- Molecular Weight : 342.39 g/mol

Antioxidant Properties

Recent studies have indicated that derivatives of diethyl malonate exhibit significant antioxidant activity. For instance, a related compound demonstrated an antioxidant efficacy measured as Trolox equivalents, showing potential in neuroprotective applications against oxidative stress-induced damage in neuronal cells .

Neuroprotective Effects

Research has highlighted the neuroprotective effects of diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate). In vitro studies using the SH-SY5Y cell line revealed that certain derivatives can significantly reduce cell death induced by hydrogen peroxide, suggesting a mechanism involving calcium channel blockade and modulation of mitochondrial pathways .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. While some derivatives showed low inhibition rates, specific structural modifications enhanced their efficacy against MAO isoforms .

Table: Biological Activity Summary

| Activity Type | Measurement Method | Result |

|---|---|---|

| Antioxidant | Trolox Equivalent Assay | 1.75 TE |

| Neuroprotection | Cell Viability Assay | 38% protection at 10 µM |

| MAO Inhibition | Enzyme Activity Assay | Low inhibition observed |

Case Studies

-

Neuroprotection Against Oxidative Stress :

- In a study focusing on neuroprotection, diethyl malonate derivatives were tested against oxidative stress in neuronal cells. The results indicated a significant reduction in cell death when treated with the compound compared to controls, supporting its potential as a therapeutic agent for neurodegenerative conditions .

-

Structure-Activity Relationship (SAR) Analysis :

- A comprehensive SAR study revealed that modifications to the pyridine ring and the length of substituents significantly influenced biological activity. Compounds with shorter linkers exhibited better calcium channel blockade activity compared to longer ones, indicating a critical balance between structure and function .

-

Potential for Alzheimer's Disease Treatment :

- Given its antioxidant properties and ability to inhibit MAO, there is ongoing research into the use of diethyl malonate derivatives as potential treatments for Alzheimer's disease. The dual action of antioxidant protection and MAO inhibition positions these compounds as promising candidates in the search for effective therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。